1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole is a natural product with significant potential in various scientific research fields. It is known for its complex structure and notable biological activities, particularly its anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole typically involves multiple steps, starting from simpler organic compounds. The exact synthetic route can vary, but it generally includes the formation of the carbazole core followed by functionalization at specific positions to introduce the prenyl, methoxy, formyl, and hydroxy groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
large-scale synthesis would involve optimizing the laboratory methods for higher yields and purity, using industrial-grade reagents and equipment .
Analyse Chemischer Reaktionen
Types of Reactions
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: This can reduce the formyl group to a hydroxymethyl group.
Substitution: This can replace the methoxy group with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the formyl group can produce an alcohol .
Wissenschaftliche Forschungsanwendungen
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its role in cellular processes and interactions with biomolecules.
Medicine: Explored for its anticancer properties, particularly in inhibiting neoplastic cell proliferation and inducing apoptosis.
Wirkmechanismus
The mechanism by which 1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole exerts its effects involves multiple molecular targets and pathways. It is known to interact with cellular proteins and enzymes, leading to the inhibition of cell proliferation and induction of programmed cell death (apoptosis). The exact pathways can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-7-methoxy-8-prenyl-3-formylcarbazole
- 9H-Carbazole-3-carboxaldehyde, 1-hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-
- 1-Hydroxy-7-methoxy-8-(3-methyl-2-buten-1-yl)-9H-carbazole-3-carbaldehyde
Uniqueness
1-Prenyl-2-methoxy-6-formyl-8-hydroxy-9H-carbazole stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its prenyl group, in particular, is crucial for its anticancer properties, differentiating it from other carbazole derivatives .
Eigenschaften
Molekularformel |
C19H19NO3 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
1-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-9H-carbazole-3-carbaldehyde |
InChI |
InChI=1S/C19H19NO3/c1-11(2)4-5-14-17(23-3)7-6-13-15-8-12(10-21)9-16(22)19(15)20-18(13)14/h4,6-10,20,22H,5H2,1-3H3 |
InChI-Schlüssel |
FFTDFKIEFZFWNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC2=C1NC3=C2C=C(C=C3O)C=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.